molecular formula C8H8ClNO3 B6246171 methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate CAS No. 1415820-00-6

methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate

Cat. No. B6246171
CAS RN: 1415820-00-6
M. Wt: 201.6
InChI Key:
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Description

“Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used by medicinal chemists to create compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the use of cyclic or acyclic precursors, with the reaction conditions carefully controlled . The pyrrolidine ring can be constructed from these precursors, or it can be functionalized if it is already present in the molecule . For example, proline derivatives can be used as preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in “methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate” contributes to the stereochemistry of the molecule . The ring’s non-planarity allows for increased three-dimensional coverage, a phenomenon known as "pseudorotation" . The different stereoisomers and spatial orientation of substituents can lead to different biological profiles of drug candidates .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties . The influence of steric factors on biological activity has been investigated, and the structure–activity relationship (SAR) of the studied compounds has been described .

Mechanism of Action

While the exact mechanism of action for “methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate” is not specified in the retrieved papers, pyrrolidine derivatives are known to interact with various biological targets . The different binding modes to enantioselective proteins can lead to different biological profiles .

Safety and Hazards

While specific safety and hazard information for “methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate” is not available, it’s important to note that similar compounds, like chloroacetyl chloride, are considered hazardous . They can cause severe skin burns and eye damage, respiratory irritation, and damage to organs through prolonged or repeated exposure .

Future Directions

The pyrrolidine ring and its derivatives continue to be of great interest in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring, makes these compounds promising candidates for the design of new drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate involves the reaction of 2-chloroacetyl chloride with methyl 4-pyrrolecarboxylate in the presence of a base to form the desired product.", "Starting Materials": [ "Methyl 4-pyrrolecarboxylate", "2-Chloroacetyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 2-chloroacetyl chloride dropwise to a solution of methyl 4-pyrrolecarboxylate in anhydrous dichloromethane at 0°C.", "Add a base (e.g. triethylamine) to the reaction mixture and stir for 2 hours at room temperature.", "Quench the reaction with water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product, methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate." ] }

CAS RN

1415820-00-6

Molecular Formula

C8H8ClNO3

Molecular Weight

201.6

Purity

95

Origin of Product

United States

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